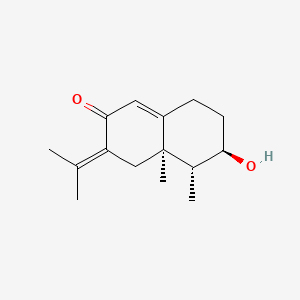
Isopetasol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopetasol is a sesquiterpenoid.
Isopetasol is a natural product found in Senecio glaucus, Penicillium, and other organisms with data available.
Scientific Research Applications
Chemical Composition and Synthesis
Isopetasol is identified as a sesquiterpene, specifically an eremophilane type, found in Petasites fragrans. Its structure, along with other related compounds like petasol, was elucidated using chemical and spectroscopic methods (Sugama et al., 1983). Another research explored the synthesis of isopetasol starting from 2,3-dimethylphenol, describing a new route for introducing the isopropylidene side-chain (Bohlmann & Otto, 1982).
Biosynthesis in Plants
Research on Petasites hybridus showed that it incorporates mevalonic acid into sesquiterpenoid esters of the petasin class, including isopetasol. The study used base hydrolysis and degradation methods to demonstrate the incorporation of the precursor into isopetasol (Brooks & Keates, 1972). Another study detailed the structure of sesquiterpenes in Petasites hybridus, including isopetasol derivatives, using spectroscopic methods and X-ray analysis (Neuenschwander et al., 1979).
Medicinal Properties
A study identified extracts from Petasites hybridus, containing isopetasin (a sesquiterpene ester of isopetasol), as inhibitors of peptido-leukotriene biosynthesis in peritoneal macrophages. This indicates potential medicinal properties of isopetasol derivatives in treating conditions like gastroprotection and spasmolytic activity (Bickel et al., 1994).
properties
CAS RN |
469-67-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,13,16H,5-6,8H2,1-4H3/t10-,13+,15+/m0/s1 |
InChI Key |
TVDMUSYVWJLIDK-PSOPSSQASA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)C(=C(C)C)C[C@]12C)O |
SMILES |
CC1C(CCC2=CC(=O)C(=C(C)C)CC12C)O |
Canonical SMILES |
CC1C(CCC2=CC(=O)C(=C(C)C)CC12C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



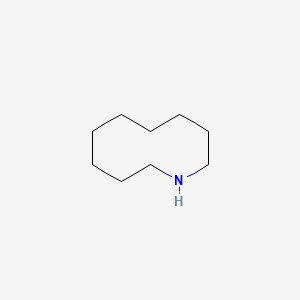
![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)
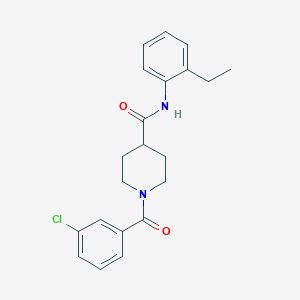
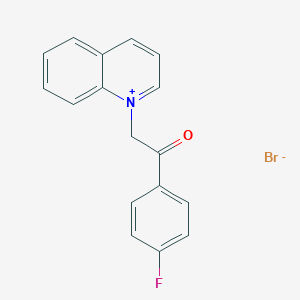
![9,10[1',2']-Benzenoanthracene-9(10H)-carboxylic acid](/img/structure/B1655886.png)
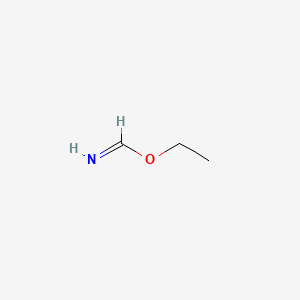
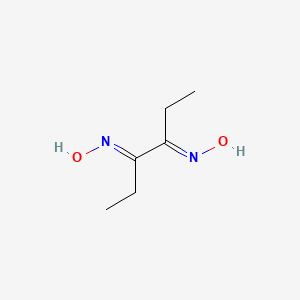

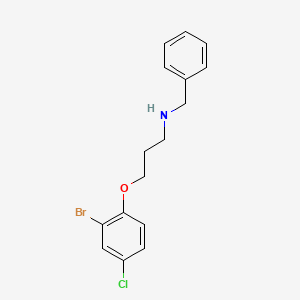
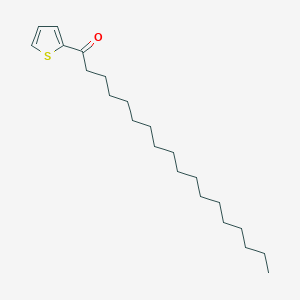
![5-[[4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1655897.png)

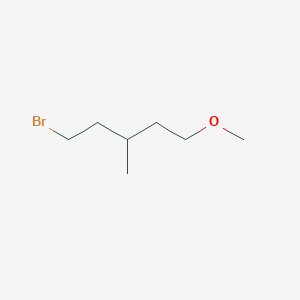
![Propanamide, N-[(dibutylamino)thioxomethyl]-2,2-dimethyl-](/img/structure/B1655901.png)